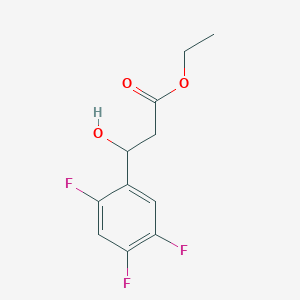

Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate

Description

Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate is a fluorinated propanoate ester featuring a hydroxyl group at the 3-position of the propanoate backbone and a 2,4,5-trifluorophenyl substituent. This compound is hypothesized to serve as a pharmaceutical intermediate or metabolite, though its exact applications require further investigation.

Properties

Molecular Formula |

C11H11F3O3 |

|---|---|

Molecular Weight |

248.20 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |

InChI |

InChI=1S/C11H11F3O3/c1-2-17-11(16)5-10(15)6-3-8(13)9(14)4-7(6)12/h3-4,10,15H,2,5H2,1H3 |

InChI Key |

PTJULQBREFIENK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1F)F)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The preparation of this compound generally involves the nucleophilic addition of an ethyl ester enolate or related reactive intermediate to a trifluorinated aromatic aldehyde or ketone, followed by reduction or hydroxy functionalization at the β-position. Key synthetic routes include:

Borane-Promoted Aryl Transfer Reaction : A notable method involves the use of borane catalysts such as tris(pentafluorophenyl)borane [B(C6F5)3] to promote aryl transfer reactions between ethyl α-diazomethylacetate and trifluorinated aromatic aldehydes. This method yields the β-hydroxy ester with the trifluorophenyl substituent at the 3-position of the propanoate backbone.

Claisen Condensation and Subsequent Reduction : Another approach is the Claisen condensation between ethyl esters and trifluorophenyl ketones or aldehydes to form β-keto esters, which are then selectively reduced to the corresponding β-hydroxy esters. This method is well-established for related fluorinated β-keto esters and can be adapted for the 2,4,5-trifluorophenyl substitution pattern.

Detailed Reaction Procedure (Borane-Promoted Method)

A representative synthesis procedure based on recent literature is as follows:

Reagents : Ethyl α-diazomethylacetate, 2,4,5-trifluorobenzaldehyde, and tris(pentafluorophenyl)borane catalyst.

Solvent : Dichloromethane (CH2Cl2), anhydrous.

Conditions : The reaction is carried out at room temperature to 50 °C under inert atmosphere.

Process :

- The catalyst B(C6F5)3 (approx. 0.16 mmol) is dissolved in dry dichloromethane.

- Ethyl α-diazomethylacetate (0.16 mmol) and 2,4,5-trifluorobenzaldehyde (0.16 mmol) are added sequentially.

- The mixture is stirred, allowing the borane to promote aryl transfer and formation of the β-hydroxy ester.

- After completion (monitored by TLC), the crude product is purified by preparative thin layer chromatography using hexane/ethyl acetate mixtures (typically 95:5 v/v) as eluent.

Yield : Yields reported for similar trifluorophenyl derivatives range from 50-75%, depending on exact substitution and purification protocols.

Alternative Synthetic Routes

Esterification of β-Hydroxy-3-(2,4,5-trifluorophenyl)propanoic Acid : The β-hydroxy acid precursor can be esterified with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to give the ethyl ester. This approach is common for related β-hydroxy acids but requires prior access to the acid intermediate.

Reduction of β-Keto Esters : Starting from Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, selective reduction of the keto group to the hydroxy group can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to avoid over-reduction or side reactions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | B(C6F5)3 (tris(pentafluorophenyl)borane) | Promotes aryl transfer, used in ~10 mol% loading |

| Solvent | Dichloromethane (anhydrous) | Common solvent for borane-promoted reactions |

| Temperature | Room temperature to 50 °C | Elevated temperature can improve reaction rate |

| Reaction Time | Several hours (2-12 h) | Monitored by TLC or NMR |

| Purification | Preparative TLC or column chromatography | Hexane/ethyl acetate mixtures as eluents |

| Yield | 50-75% | Dependent on substitution pattern and purification |

Analytical Characterization and Research Outcomes

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) : ^1H NMR typically shows characteristic signals for the ethyl ester moiety (quartet at ~4.2 ppm for CH2 and triplet at ~1.2 ppm for CH3), a singlet or multiplet for the β-hydroxy proton (~4.4 ppm), and aromatic protons shifted downfield due to fluorine substitution.

Mass Spectrometry (MS) : High-resolution mass spectrometry confirms the molecular ion peak consistent with the molecular formula C11H10F3O3 (exact mass ~250.19 g/mol). Fragmentation patterns include loss of hydroxyl group and ester moieties.

Infrared Spectroscopy (IR) : Strong absorption bands for hydroxyl groups (~3400 cm^-1), ester carbonyl (~1715 cm^-1), and aromatic C-F stretches (~1100-1300 cm^-1) are observed.

Research Outcomes

The borane-promoted aryl transfer method has been demonstrated to provide stereoselective access to β-hydroxy esters with trifluorophenyl groups, important for medicinal chemistry applications.

Reduction of β-keto esters to β-hydroxy esters is a reliable route, with sodium borohydride being the preferred reagent for mild and selective reduction.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Borane-Promoted Aryl Transfer | Ethyl α-diazomethylacetate, B(C6F5)3, 2,4,5-trifluorobenzaldehyde | CH2Cl2, RT to 50 °C, inert atmosphere | 50-75 | High selectivity, mild conditions | Requires borane catalyst, moderate yield |

| Claisen Condensation + Reduction | Ethyl esters, trifluorophenyl ketones, NaBH4 or LiAlH4 | Basic conditions, reflux, then reduction | 60-80 | Established method, scalable | Multi-step, requires purification |

| Acid-Catalyzed Esterification | β-Hydroxy-3-(2,4,5-trifluorophenyl)propanoic acid, ethanol, acid catalyst | Reflux with acid catalyst | 70-85 | Simple esterification step | Requires acid-sensitive handling |

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, leading to modulation of biological pathways. The hydroxy and ester groups contribute to its reactivity and metabolic stability.

Comparison with Similar Compounds

Data Tables for Key Compounds

*Estimated based on structural analogs.

Research Findings and Implications

- Electronic Effects : Fluorine substituents enhance electronegativity, stabilizing intermediates in synthesis. The 2,4,5-trifluoro configuration optimizes electronic effects for Delafloxacin production .

- Steric Effects : Methyl groups (e.g., CAS 112822-88-5) reduce reactivity but may improve selectivity in certain reactions .

- Functional Group Reactivity : The oxo group in CAS 98349-24-7 enables efficient condensation reactions, whereas the hydroxyl group in the target compound may favor hydrogen bonding or oxidation pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via esterification of 3-oxo-3-(2,4,5-trifluorophenyl)propanoic acid with ethanol, catalyzed by sulfuric acid under reflux. Optimization includes adjusting molar ratios (e.g., 1:2 acid-to-ethanol), temperature (70–80°C), and catalyst concentration (1–5% v/v). Post-synthesis, vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is used for purification. Yield improvements focus on solvent choice (e.g., anhydrous ethanol) and inert atmospheres to prevent hydrolysis .

Q. What spectroscopic techniques are recommended for characterizing the compound’s purity and structural integrity?

- Methodology :

- NMR : H and C NMR confirm the ester group (δ ~4.2 ppm for CHCH) and trifluorophenyl protons (δ ~6.8–7.5 ppm). F NMR identifies fluorine environments (δ ~-110 to -140 ppm for aromatic fluorines) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%).

- MS : High-resolution ESI-MS verifies molecular weight (246.18 g/mol) and fragmentation patterns .

Q. What are the key intermediates in the synthesis of this compound, and how do they affect downstream applications?

- Methodology : The primary intermediate, 3-oxo-3-(2,4,5-trifluorophenyl)propanoic acid, is critical. Its purity directly impacts esterification efficiency. Contaminants like unreacted acid or dehydration byproducts (e.g., α,β-unsaturated esters) can reduce yield. Recrystallization (ethanol/water) or acid-base extraction ensures intermediate quality. This intermediate is also a precursor for antibiotics like sitafloxacin, highlighting its pharmacological relevance .

Advanced Research Questions

Q. How does the presence of fluorine substituents influence the compound’s reactivity and interaction with biological targets?

- Methodology : The 2,4,5-trifluorophenyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. Fluorine’s electronegativity stabilizes adjacent carbonyl groups, affecting keto-enol tautomerism. In vitro assays (e.g., enzyme inhibition studies) show selective binding to serine hydrolases due to fluorine’s hydrogen-bond acceptor capacity. Comparative studies with non-fluorinated analogs (e.g., chlorophenyl derivatives) reveal reduced bioactivity, confirming fluorine’s role in target engagement .

Q. What strategies resolve contradictions in reported yields or enantiomeric excess during asymmetric synthesis?

- Methodology :

- Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts for stereoselective reduction of the 3-keto group. Enantiomeric excess (ee) is monitored via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

- DoE (Design of Experiments) : Multivariate analysis (e.g., reaction time, catalyst loading) identifies optimal conditions. For example, 20 mol% catalyst at -20°C achieves >90% ee, while higher temperatures favor racemization .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) separate enantiomers post-synthesis.

Q. How can computational modeling predict the compound’s behavior in catalytic reactions or enzyme binding?

- Methodology :

- DFT Calculations : Gaussian software models transition states for reduction reactions, identifying energy barriers for keto-enol interconversion.

- Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 enzymes, predicting metabolic stability. The trifluorophenyl group’s van der Waals interactions with hydrophobic enzyme pockets explain resistance to oxidative degradation .

- MD Simulations : GROMACS assesses conformational stability in aqueous vs. lipid bilayer environments, correlating with bioavailability .

Key Considerations for Researchers

- Contradiction Management : Discrepancies in reported yields often stem from trace moisture during esterification. Use molecular sieves or anhydrous solvents to mitigate .

- Biological Activity : Fluorine’s role in enhancing metabolic stability makes this compound a candidate for prodrug development. Prioritize in vitro ADME assays early in studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.